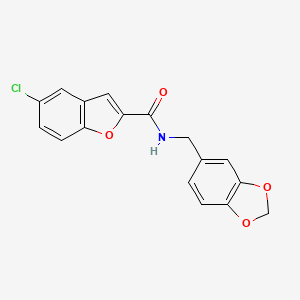
N-(3-bromophenyl)-2-(2-oxopyrrolidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is a chemical compound with potential applications in scientific research. This compound is also known as Br-NPPA and is a member of the pyrrolidine family. Br-NPPA has shown potential in various scientific fields, including medicinal chemistry, drug discovery, and pharmacology.
Wirkmechanismus
The mechanism of action of Br-NPPA is not fully understood. However, studies have shown that it acts as a selective antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. By blocking the α7 nAChR, Br-NPPA can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
Br-NPPA has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory. It has also been shown to have anxiolytic and antidepressant effects. Additionally, Br-NPPA has been shown to modulate the release of neurotransmitters, such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Br-NPPA in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily purified. However, one limitation is its selectivity for the α7 nAChR, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Br-NPPA. One direction is to explore its potential therapeutic effects in various neurological disorders, such as Alzheimer's disease and schizophrenia. Another direction is to study its effects on other nicotinic acetylcholine receptors and their subtypes. Additionally, further studies are needed to fully understand the mechanism of action of Br-NPPA and its potential applications in drug discovery and medicinal chemistry.
Conclusion:
In conclusion, Br-NPPA is a chemical compound with potential applications in various scientific fields, including medicinal chemistry, drug discovery, and pharmacology. Its relatively simple synthesis method and stable nature make it an attractive compound for lab experiments. Further research is needed to fully understand its mechanism of action and potential therapeutic effects.
Synthesemethoden
The synthesis of Br-NPPA is a relatively simple process that involves the reaction of 3-bromobenzoyl chloride with N-acetylpyrrolidine. The reaction takes place in the presence of a base and a solvent, such as dichloromethane or chloroform. The product is obtained after purification using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Br-NPPA has potential applications in various scientific fields, including medicinal chemistry, drug discovery, and pharmacology. In medicinal chemistry, Br-NPPA can be used as a lead compound for the development of new drugs. It can also be used as a tool for studying the structure-activity relationship of pyrrolidine derivatives. In drug discovery, Br-NPPA can be used as a reference compound for screening new drug candidates. In pharmacology, Br-NPPA can be used to study the mechanism of action of drugs that target pyrrolidine receptors.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c13-9-3-1-4-10(7-9)14-11(16)8-15-6-2-5-12(15)17/h1,3-4,7H,2,5-6,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWIHYUINBRKLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide](/img/structure/B7637363.png)
![N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637368.png)
![N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637372.png)

![1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone](/img/structure/B7637382.png)

![N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637406.png)

![7-Hydroxy-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]chromen-2-one](/img/structure/B7637423.png)
![2-[(2-fluorophenyl)methyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7637429.png)

![2-[(Z)-1-chloro-2-phenylethenyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7637452.png)

![1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole](/img/structure/B7637471.png)